molecular formula C10H11N3 B12446153 1-Benzyl-1H-imidazol-4-amine

1-Benzyl-1H-imidazol-4-amine

Cat. No.: B12446153
M. Wt: 173.21 g/mol
InChI Key: XHUPXWTZLUZOGM-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazol-4-amine is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the nitrogen atom and an amine group at the fourth position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halides, sulfonates, and other electrophiles under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Benzyl-1H-imidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole: Lacks the amine group at the fourth position.

    1H-Imidazole-4-amine: Lacks the benzyl group at the nitrogen atom.

    1-Benzyl-2-methyl-1H-imidazole: Substituted with a methyl group at the second position instead of an amine at the fourth position.

Uniqueness: 1-Benzyl-1H-imidazol-4-amine is unique due to the presence of both the benzyl group and the amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-benzylimidazol-4-amine

InChI

InChI=1S/C10H11N3/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,11H2

InChI Key

XHUPXWTZLUZOGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)N

Origin of Product

United States

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